molecular formula C17H22BrNO4 B1587891 (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 706806-77-1

(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1587891
CAS No.: 706806-77-1
M. Wt: 384.3 g/mol
InChI Key: VQWRXYZZPMLJRL-KRWDZBQOSA-N
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Description

(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a sophisticated proline-based analog that functions as a competitive antagonist for ionotropic glutamate receptors (iGluRs) . This compound is part of a class of 2,3-trans-3-aryl prolines investigated for their potential to achieve subtype selectivity among iGluRs, a persistent challenge in neuropharmacology . Its primary research value lies in the exploration of neurological signaling and the development of pharmacological tools for studying the N-methyl-D-aspartate (NMDA) receptor subgroup . Elaborate structure-activity-relationship (SAR) studies have demonstrated that analogs within this scaffold, particularly those with specific aromatic substitutions, can exhibit a marked shift towards selectivity for NMDA receptors, with some achieving high nanomolar potency (IC50 values as low as 200 nM) and a 3–34 fold preference for GluN1/GluN2A over other GluN1/GluN2B-D NMDA receptor subtypes . As such, this compound serves as a critical chemical template for researchers developing novel tool compounds to dissect the role of specific iGluR subtypes in health and disease. Imbalances in glutamate receptor signaling are implicated in a wide array of neurological and psychiatric conditions, including anxiety, depression, migraine, neuropathic pain, schizophrenia, and neurodegenerative diseases such as Alzheimer's and Huntington's . The study of potent and selective antagonists like those based on this proline scaffold provides invaluable insights into these disease mechanisms and opens avenues for future therapeutic intervention. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

(2S)-2-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWRXYZZPMLJRL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426260
Record name 2-[(4-Bromophenyl)methyl]-1-(tert-butoxycarbonyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706806-77-1
Record name 1-(1,1-Dimethylethyl) (2S)-2-[(4-bromophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706806-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Bromophenyl)methyl]-1-(tert-butoxycarbonyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the pyrrolidine ring.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

1.1. Synthesis of Bioactive Compounds

(S)-Boc-pyrrolidine-2-carboxylic acid serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals targeting neurological disorders and cancer treatments. Its chirality allows for the production of enantiomerically pure compounds, which is crucial for biological activity.

1.2. Antiviral and Anticancer Agents

Research indicates that derivatives of (S)-Boc-pyrrolidine-2-carboxylic acid exhibit promising antiviral and anticancer activities. For instance, modifications to this scaffold have led to compounds that inhibit specific viral enzymes and cancer cell proliferation pathways, making them potential candidates for drug development.

Chiral Auxiliary in Asymmetric Synthesis

(S)-Boc-pyrrolidine-2-carboxylic acid is frequently used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of chiral centers in target molecules. This application is particularly valuable in the synthesis of pharmaceuticals where stereochemistry plays a critical role in the efficacy and safety of the drug.

Table 1: Examples of Asymmetric Synthesis Using (S)-Boc-pyrrolidine-2-carboxylic acid

Target CompoundReaction TypeReference
Compound AAldol Reaction
Compound BMannich Reaction
Compound CMichael Addition

3.1. Development of Antidepressants

A study focused on synthesizing novel antidepressant agents utilized (S)-Boc-pyrrolidine-2-carboxylic acid as a starting material. The resulting compounds showed enhanced serotonin reuptake inhibition compared to existing therapies, indicating their potential as new antidepressant drugs .

3.2. Synthesis of Inhibitors for Protein Kinases

Another significant application was reported in the synthesis of selective protein kinase inhibitors where (S)-Boc-pyrrolidine-2-carboxylic acid played a pivotal role as an intermediate. These inhibitors demonstrated effective modulation of cancer cell signaling pathways, presenting a new avenue for targeted cancer therapy .

Mechanism of Action

The mechanism of action of (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzyl group can enhance binding affinity through hydrophobic interactions, while the Boc group can protect the amine functionality during chemical transformations.

Comparison with Similar Compounds

(2S,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

  • CAS : 1229439-64-8
  • Molecular Formula: C₁₇H₂₃NO₄
  • Key Difference : Replaces the 4-bromobenzyl group with a benzyl moiety.
  • Impact :
    • Reactivity : Lacks the bromine atom, making it unsuitable for halogen-mediated coupling reactions.
    • Lipophilicity : Lower logP (predicted ~2.1 vs. ~3.2 for the brominated analogue) due to reduced halogen hydrophobicity .

(2S,4R)-4-(4-Trifluoromethylbenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

  • CAS : 957311-17-0
  • Molecular Formula: C₁₈H₂₂F₃NO₄
  • Key Difference : Substitutes bromine with a trifluoromethyl (-CF₃) group.
  • Impact :
    • Electron Effects : The -CF₃ group is strongly electron-withdrawing, increasing acidity (pKa ~2.5 vs. ~3.0 for the brominated compound).
    • Bioactivity : Enhances metabolic stability in drug candidates targeting enzymes like HCV NS3/4A protease .

Stereochemical and Positional Isomers

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

  • CAS : 96314-29-3
  • Key Difference : Altered stereochemistry at the 4-position (S-configuration vs. R in the target compound).
  • Impact :
    • Biological Activity : Reduced inhibitory potency against thrombin (IC₅₀ >10 μM vs. IC₅₀ = 0.8 μM for the target compound) due to steric mismatching .

(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

  • CAS : 144069-70-5
  • Key Difference : Opposite configuration at the 2-position (R vs. S).
  • Impact: Synthetic Utility: Less commonly used in peptide synthesis due to non-natural stereochemistry, limiting compatibility with L-amino acid-based targets .

Functional Group Modifications

(S)-1-((S)-2-(Methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid

  • Key Difference: Replaces the Boc group with a methoxycarbonylamino side chain.
  • Impact :
    • Stability : More prone to hydrolysis under acidic conditions compared to Boc-protected analogues.
    • Application : Intermediate in the synthesis of renin inhibitors, highlighting the Boc group’s superiority in protecting amines during multi-step reactions .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent logP (Predicted)
(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 706806-77-1 C₁₇H₂₂BrNO₄ 384.26 4-Bromobenzyl 3.2
(2S,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 1229439-64-8 C₁₇H₂₃NO₄ 305.37 Benzyl 2.1
(2S,4R)-4-(4-Trifluoromethylbenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid 957311-17-0 C₁₈H₂₂F₃NO₄ 373.37 4-Trifluoromethylbenzyl 3.5
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid 96314-29-3 C₁₆H₂₁NO₄ 291.34 Phenyl 1.8

Biological Activity

(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 706806-77-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H22_{22}BrNO4_{4}
  • Molecular Weight : 384.26 g/mol
  • CAS Number : 706806-77-1
  • Purity : >98.00%

Solubility and Storage

(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is soluble in various solvents, with specific recommendations for preparation and storage to maintain its stability:

Concentration Volume of Solvent (mL)
1 mM2.6024
5 mM0.5205
10 mM0.2602

For optimal storage, it is recommended to keep the compound at -80°C for up to six months .

The biological activity of (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid primarily involves its interaction with various biological targets, potentially influencing pathways related to cell proliferation and survival signaling. The compound's structure suggests it may act as an inhibitor or modulator of certain enzymes involved in these processes.

Research Findings

Several studies have highlighted the compound's biological activities:

  • Inhibition Studies : In vitro assays demonstrate that (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid exhibits inhibitory effects on specific kinases, which are crucial for cell signaling pathways .
  • Cell Proliferation : Research indicates that this compound can modulate cell growth in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Pharmacological Profiles : The compound has been evaluated for its pharmacological properties, showing promising results in terms of selectivity and potency against targeted proteins involved in disease mechanisms .

Case Study 1: Cancer Cell Line Inhibition

A study conducted on several cancer cell lines reported that (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of the PI3K/AKT signaling pathway.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific kinases involved in metabolic pathways. The results indicated that it effectively inhibited enzyme activity, leading to altered glucose metabolism in treated cells .

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid?

The synthesis typically involves:

  • Boc Protection : Starting with L-proline, the amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Alkylation : The 4-bromobenzyl group is introduced via nucleophilic substitution or reductive amination. For example, using 4-bromobenzyl bromide and a base such as potassium carbonate in acetonitrile .
  • Deprotection and Cyclization : Acidic hydrolysis (e.g., trifluoroacetic acid) removes the Boc group, followed by cyclization under controlled pH .
    Optimization Tips : Use polar aprotic solvents (e.g., DCM) to enhance reaction rates and monitor progress via TLC or HPLC .

Basic: How is the structural identity and purity of this compound confirmed in academic research?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Peaks for the Boc group (~1.4 ppm for tert-butyl), aromatic protons (7.2–7.6 ppm for bromobenzyl), and carboxylic acid (broad ~12 ppm) confirm the structure .
    • HPLC : Retention time comparison with standards and >98% purity thresholds ensure batch consistency .
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal diffraction using SHELX programs (e.g., SHELXL) resolves the (S)-configuration .

Advanced: What methodologies are employed to ensure enantiomeric purity during synthesis?

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate (S)- and (R)-enantiomers .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers. For example, Candida antarctica lipase B (CAL-B) in biphasic systems .
    Validation : Compare optical rotation ([α]D) with literature values and cross-validate via circular dichroism (CD) spectroscopy .

Advanced: How can researchers address discrepancies in crystallographic or spectroscopic data for this compound?

  • Data Validation : Use SHELX utilities (e.g., SHELXC/D/E) to check for twinning, disorder, or missing symmetry in X-ray data. Refine hydrogen bonding networks to resolve ambiguities .
  • Multi-Technique Cross-Check : Combine NMR (e.g., COSY, HSQC) with mass spectrometry (HRMS) to confirm molecular connectivity. For crystallographic outliers, re-measure data at higher resolution or lower temperature .

Advanced: How do modifications to the pyrrolidine ring or substituents impact biological activity in medicinal chemistry studies?

  • Structure-Activity Relationship (SAR) :
    • Bromobenzyl Group : Enhances lipophilicity and target binding (e.g., enzyme active sites). Replacement with electron-withdrawing groups (e.g., CN) may reduce activity .
    • Pyrrolidine Rigidity : Conformational constraints from the Boc group affect pharmacokinetics. Fluorination at C4 (as in related compounds) improves metabolic stability .
      Experimental Design : Use in vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking to correlate structural changes with activity .

Advanced: What are the stability considerations and recommended storage conditions for this compound?

  • Degradation Pathways : Hydrolysis of the Boc group under acidic/alkaline conditions or light-induced cleavage of the C-Br bond .
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Use desiccants to prevent carboxylic acid dimerization .
    Monitoring : Regular HPLC analysis to detect degradation products (e.g., free proline derivatives) .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving this compound?

  • Stepwise Optimization :
    • Alkylation Step : Increase equivalents of 4-bromobenzyl bromide (1.2–1.5 eq) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
    • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for intermediates .
  • Process Analytics : Use in-line FTIR or ReactIR to monitor reaction progress and minimize side products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

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